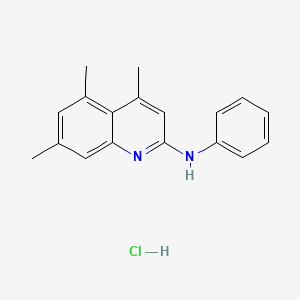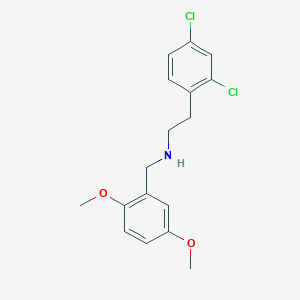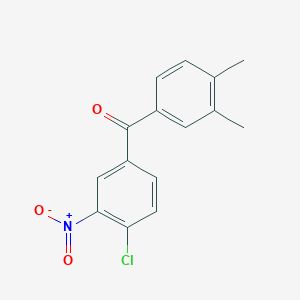
4,5,7-trimethyl-N-phenyl-2-quinolinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,7-trimethyl-N-phenyl-2-quinolinamine hydrochloride is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TMAQH and is a derivative of quinoline, which is a heterocyclic aromatic compound. TMAQH has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of TMAQH is not fully understood, but it is believed to involve the formation of complexes with metal ions, which can then interact with biological molecules such as DNA and proteins. This interaction can lead to changes in cellular processes, which may be beneficial or detrimental depending on the specific application.
Biochemical and Physiological Effects:
TMAQH has been found to exhibit a range of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells and the ability to inhibit the growth of certain bacteria. In addition, TMAQH has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TMAQH is its versatility, as it can be used in a variety of scientific applications. In addition, TMAQH is relatively easy to synthesize and is stable under a variety of conditions. However, TMAQH can be toxic at high concentrations and may have limited solubility in certain solvents, which can make it difficult to work with in some experiments.
Orientations Futures
There are many potential future directions for the study of TMAQH, including the development of new metal complexes for catalytic applications, the investigation of TMAQH as a potential therapeutic agent for various diseases, and the exploration of TMAQH as a potential fluorescent probe for the detection of other molecules. In addition, further research is needed to fully understand the mechanism of action of TMAQH and its potential interactions with biological molecules.
Méthodes De Synthèse
The synthesis of TMAQH involves the reaction of 2-amino-4,5,7-trimethylquinoline with phenylmagnesium bromide, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method has been described in detail in various scientific publications and is relatively straightforward.
Applications De Recherche Scientifique
TMAQH has been used in a variety of scientific applications, including as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of cancer. In addition, TMAQH has been used as a ligand for the synthesis of metal complexes, which have been studied for their potential catalytic properties.
Propriétés
IUPAC Name |
4,5,7-trimethyl-N-phenylquinolin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2.ClH/c1-12-9-13(2)18-14(3)11-17(20-16(18)10-12)19-15-7-5-4-6-8-15;/h4-11H,1-3H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQKTBYAJNOVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1)NC3=CC=CC=C3)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,7-trimethyl-N-phenylquinolin-2-amine;hydrochloride | |
CAS RN |
473391-32-1 |
Source


|
| Record name | 2-Quinolinamine, 4,5,7-trimethyl-N-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473391-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5090306.png)
![N-isopropyl-1'-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5090311.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5090315.png)
![5-chloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5090317.png)
![N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5090319.png)
![N-(3-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5090323.png)
![6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide](/img/structure/B5090337.png)


![4-methoxy-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5090371.png)
![3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-oxime](/img/structure/B5090379.png)
![7-fluoro-N,3-dimethyl-N-[(3-methyl-4-pyridinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5090392.png)

![1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5090405.png)